molecular formula C5H8N2OS B13080404 (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol

Cat. No.: B13080404
M. Wt: 144.20 g/mol
InChI Key: SVJKJQGJQZCEMZ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring with a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation to form the oxadiazole ring . The thiol group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination allows for a wide range of chemical reactivity and potential applications. The thiol group provides additional functionality compared to similar compounds, enabling unique interactions and transformations.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol

InChI

InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3

InChI Key

SVJKJQGJQZCEMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CS

Origin of Product

United States

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